molecular formula C14H17N3O2 B2988453 3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole CAS No. 956920-82-4

3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole

Cat. No.: B2988453
CAS No.: 956920-82-4
M. Wt: 259.309
InChI Key: TYYALHMLOJAUQA-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.30 g/mol. This pyrazole derivative features a nitroethylphenyl functional group, a structure known to be of significant interest in organic and medicinal chemistry research. Pyrazole cores are widely recognized as privileged scaffolds in the development of novel bioactive molecules and are frequently investigated for their diverse pharmacological potentials, which may include anti-inflammatory, antimicrobial, and anticancer activities . The molecular framework of this compound suggests its utility as a key intermediate in synthetic organic chemistry. It can undergo further chemical transformations, such as reduction of the nitro group, to generate novel amine derivatives for the synthesis of more complex heterocyclic systems . Furthermore, pyrazole derivatives have demonstrated significant application beyond pharmaceuticals, serving as effective corrosion inhibitors for metals in acidic environments by adsorbing onto metal surfaces and forming protective layers . Researchers value this compound for exploring structure-activity relationships (SAR) and for the development of new synthetic methodologies. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,5-dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-4-6-13(7-5-10)14(9-16(18)19)17-12(3)8-11(2)15-17/h4-8,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYALHMLOJAUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-1-[1-(4-methylphenyl)-2-nitroethyl]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

The molecular formula of this compound is C13H16N4O2C_{13}H_{16}N_4O_2 with a molecular weight of 248.29 g/mol. Key physical properties include:

PropertyValue
Density1.26 g/cm³
Boiling Point356.7 °C at 760 mmHg
Melting PointNot available
Flash Point169.5 °C

Pharmacological Significance

Pyrazole derivatives, including this compound, have been recognized for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections detail specific activities associated with this compound.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazole scaffolds have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole compounds has been extensively studied. In vitro testing against various bacterial strains (e.g., E. coli, S. aureus) revealed that certain derivatives possess promising antibacterial activity. For example, a series of novel pyrazoles showed significant activity against E. coli and Klebsiella pneumonia, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Case Studies

  • Study on Anti-inflammatory Effects : A recent study synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that some compounds exhibited comparable effects to indomethacin, a well-known anti-inflammatory drug .
  • Antimicrobial Testing : Another study focused on the synthesis of pyrazole-containing oxazolones and assessed their antimicrobial properties against Mycobacterium tuberculosis and various bacterial strains. The results showed that certain derivatives had potent activity against these pathogens, with inhibition rates significantly higher than standard treatments .

The biological activity of this compound is believed to stem from its ability to modulate various biochemical pathways. Pyrazoles are known to interact with enzymes involved in inflammatory processes and microbial resistance mechanisms, thereby exerting their therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound* C₁₄H₁₇N₃O₂ ~275.31 Not reported 4-methylphenyl, nitroethyl
1-{1-(4-Chlorophenyl)-2-nitroethyl}-3,5-dimethyl-1H-pyrazole C₁₃H₁₄ClN₃O₂ 295.73 Not reported 4-chlorophenyl, nitroethyl
1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-3,5-bis(trifluoromethyl)pyrazole C₂₀H₂₄F₆N₂O 446.41 70–72 Trifluoromethyl, tert-butyl
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine C₂₃H₁₃FN₆O₂ 432.39 >340 Nitrophenyl, fused heterocycles

*Inferred from structural analogs.

Q & A

Advanced Research Question

  • In Vitro Assays :
    • Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ values) and compare with Trolox standards. Note that nitro groups may exhibit pro-oxidant behavior at high concentrations .
    • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa), but validate with LDH leakage tests to distinguish apoptosis from necrosis .
  • Data Contradictions : If a compound shows high antioxidant activity but low cytotoxicity, investigate its redox mechanism (e.g., nitro group reduction to nitroso intermediates) .

Experimental Design : Include positive controls (e.g., ascorbic acid for antioxidants, cisplatin for cytotoxicity) and replicate assays ≥3 times to assess reproducibility .

How to design experiments for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Variable Substituents : Syntize analogs with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., CF₃) on the phenyl ring. Compare bioactivity trends to assess electronic effects .
  • Steric Effects : Introduce bulky groups (e.g., cyclopropyl) at the nitroethyl position and evaluate changes in binding affinity using molecular docking (e.g., AutoDock Vina) .
  • Pharmacokinetics : Assess logP values (via shake-flask method) to correlate lipophilicity with membrane permeability .

Case Study : Substituting 4-methylphenyl with 4-methoxyphenyl in a related pyrazole increased antioxidant activity by 40%, likely due to enhanced electron donation .

What are the best practices for stability testing under experimental conditions?

Advanced Research Question

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C for most pyrazoles) .
  • Photostability : Expose solutions to UV light (254 nm) and monitor degradation via HPLC. Nitro groups may undergo photochemical reduction, requiring amber glassware .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours. If degradation >10%, consider prodrug strategies (e.g., ester masking) .

How to address solubility challenges in biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Confirm absence of solvent toxicity via negative controls .
  • Pro-drug Synthesis : Convert nitro groups to amines (via catalytic hydrogenation) to enhance aqueous solubility. Revert to nitro form post-uptake using intracellular reductases .

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